molecular formula C14H10N2S B184495 4-Phenyl-2-(pyridin-3-yl)thiazole CAS No. 70031-86-6

4-Phenyl-2-(pyridin-3-yl)thiazole

Cat. No.: B184495
CAS No.: 70031-86-6
M. Wt: 238.31 g/mol
InChI Key: JDMNBLHGHILQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-2-(pyridin-3-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a phenyl group and a pyridin-3-yl group. Thiazoles are known for their aromatic properties and are widely used in various fields due to their biological and chemical significance . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

4-Phenyl-2-(pyridin-3-yl)thiazole plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division . This inhibition leads to the accumulation of DNA double-strand breaks, ultimately resulting in cell death. Additionally, this compound has been found to bind to various receptors, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and interferes with the function of topoisomerase II, leading to the formation of DNA double-strand breaks . This compound also interacts with various proteins and enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH balance in cells . Additionally, this compound can alter gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also lead to the development of resistance in some cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in significant toxicity without additional therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of xenobiotics . This compound can also affect metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound has been shown to influence the levels of various metabolites, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic cation transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, this compound can disrupt mitochondrial function, leading to the release of pro-apoptotic factors and induction of apoptosis . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-(pyridin-3-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as triethylamine.

Major Products: The major products formed from these reactions include N-oxides, reduced thiazoles, and various substituted thiazole derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-2-(pyridin-3-yl)thiazole is unique due to the presence of both phenyl and pyridin-3-yl groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it more versatile compared to its analogs .

Properties

IUPAC Name

4-phenyl-2-pyridin-3-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMNBLHGHILQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351474
Record name 4-Phenyl-2-(pyridin-3-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70031-86-6
Record name 4-Phenyl-2-(pyridin-3-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70031-86-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-2-(pyridin-3-yl)thiazole
Reactant of Route 2
Reactant of Route 2
4-Phenyl-2-(pyridin-3-yl)thiazole
Reactant of Route 3
Reactant of Route 3
4-Phenyl-2-(pyridin-3-yl)thiazole
Reactant of Route 4
Reactant of Route 4
4-Phenyl-2-(pyridin-3-yl)thiazole
Reactant of Route 5
Reactant of Route 5
4-Phenyl-2-(pyridin-3-yl)thiazole
Reactant of Route 6
Reactant of Route 6
4-Phenyl-2-(pyridin-3-yl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.